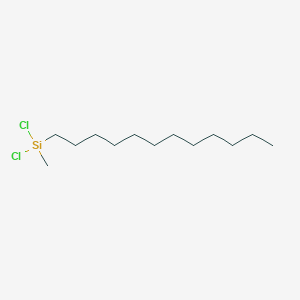

Dichlorododecylmethylsilane

説明

Dichlorododecylmethylsilane is a useful research compound. Its molecular formula is C13H28Cl2Si and its molecular weight is 283.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Dichlorododecylmethylsilane (DDMS), a silane compound, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₄H₃₁Cl₂Si

- Molecular Weight : 263.3 g/mol

- Boiling Point : 291-293 °C

- Density : 0.865 g/cm³

DDMS functions primarily as a silane coupling agent, which can modify surfaces and enhance adhesion properties in various applications. Its biological activity is largely attributed to its ability to interact with cell membranes and proteins due to its hydrophobic dodecyl chain and reactive chlorosilane groups.

Antimicrobial Activity

DDMS exhibits significant antimicrobial properties, impacting both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis. This property makes it a candidate for use in disinfectants and antimicrobial coatings.

Cytotoxicity

Research indicates that DDMS can induce cytotoxic effects in various cell lines. The cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death. This effect is mediated through:

- Membrane Disruption : DDMS integrates into the lipid bilayer of cells, altering membrane integrity.

- Reactive Oxygen Species (ROS) Generation : Exposure to DDMS has been linked to increased ROS levels, contributing to oxidative stress and subsequent cellular damage.

Case Studies

-

Honeybee Model Study

A study investigated the effects of DDMS on honeybee gut microbiota and tissue integrity. Results showed that exposure led to significant alterations in gut microbiota composition and histopathological damage to midgut tissues, highlighting the ecological implications of DDMS use in agricultural settings . -

Human Cell Line Studies

In vitro studies on human corneal epithelial cells demonstrated that DDMS exposure resulted in impaired barrier functions and increased levels of lysophospholipids, indicating potential risks for ocular applications . -

Aquatic Toxicology

Research focusing on aquatic organisms revealed that DDMS exposure can lead to neurotoxic effects in fish models, suggesting a broader environmental impact that warrants further investigation .

Comparative Biological Activity Table

科学的研究の応用

Dichlorododecylmethylsilane is a silane compound that has gained attention in various scientific applications, particularly in materials science, surface modification, and organic synthesis. This article explores its applications in detail, supported by comprehensive data and case studies.

Surface Modification

This compound is widely used for modifying surfaces to enhance hydrophobicity and biocompatibility.

- Hydrophobic Coatings : The compound can be used to create hydrophobic surfaces on various substrates, including glass and metals. This is particularly useful in applications such as anti-fogging coatings and self-cleaning surfaces.

- Biocompatibility Enhancement : In biomedical applications, modifying implant surfaces with this compound can improve their compatibility with biological tissues, reducing rejection rates.

Synthesis of Silica Nanoparticles

The compound serves as a precursor in the synthesis of functionalized silica nanoparticles. These nanoparticles are crucial in drug delivery systems and as carriers for imaging agents.

- Functionalization Process : By reacting this compound with silica particles, researchers can introduce hydrophobic properties to the nanoparticles, enhancing their stability in biological fluids.

Organosilicon Chemistry

This compound plays a significant role in organosilicon chemistry, particularly in the synthesis of siloxanes and silicone polymers.

- Silicone Production : The compound can hydrolyze to form siloxanes, which are essential building blocks for silicone elastomers used in various industries, including automotive and healthcare.

Adhesives and Sealants

The unique properties of this compound make it suitable for developing high-performance adhesives and sealants that require strong bonding under wet conditions.

- Waterproof Adhesives : Its hydrophobic nature allows for the formulation of adhesives that maintain performance even in moist environments.

Case Study 1: Surface Modification for Biomedical Devices

A study demonstrated the effectiveness of this compound in enhancing the hydrophobicity of titanium implants. The treated surfaces showed reduced protein adsorption and improved cell attachment compared to untreated controls. This modification led to better integration of implants with surrounding tissues, showcasing its potential for improving orthopedic devices' performance.

Case Study 2: Synthesis of Functionalized Silica Nanoparticles

Research involving the functionalization of silica nanoparticles with this compound highlighted its utility in drug delivery systems. The modified nanoparticles exhibited enhanced loading capacity for hydrophobic drugs and improved release profiles in physiological conditions, indicating their potential use in targeted therapy.

特性

IUPAC Name |

dichloro-dodecyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-16(2,14)15/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAADUWCLWTWDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885035 | |

| Record name | Silane, dichlorododecylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18407-07-3 | |

| Record name | (Dodecyl)(methyl)dichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18407-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichlorododecylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichlorododecylmethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichlorododecylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorododecylmethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。